Lipophilicity (XLogP3-AA) Increase of 1.2–2.0 Units Over Smaller 2-Alkoxy Congeners
2-Benzyloxy-propionamide exhibits a computed XLogP3-AA value of 0.9 [1], which is 1.2 units higher than 2-methoxypropionamide (XLogP3-AA ≈ −0.3) [2] and approximately 2.0 units higher than 2-hydroxypropionamide (lactamide; XLogP3-AA ≈ −1.1) [3]. An experimentally reported LogP of 1.78 [4] further supports the elevated lipophilicity of the benzyloxy derivative. This systematic increase tracks the increasing carbon count of the 2-alkoxy substituent (C1 → C4 → C7) and is consistent with the additive contribution of the benzyl methylene and phenyl moieties.
| Evidence Dimension | Lipophilicity (XLogP3-AA; experimental LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; experimental LogP = 1.78 |
| Comparator Or Baseline | 2-Methoxypropionamide: XLogP3-AA ≈ −0.3; 2-Hydroxypropionamide (lactamide): XLogP3-AA ≈ −1.1 |
| Quantified Difference | ΔXLogP3-AA = +1.2 (vs. 2-methoxy); +2.0 (vs. 2-hydroxy) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); experimental LogP sourced from Chemsrc database |
Why This Matters
A logP increase of >1 unit profoundly alters partitioning behaviour, membrane permeability, and chromatographic retention (approximately 10-fold change in octanol-water distribution per log unit); researchers requiring consistent hydrophobic character cannot substitute the benzyloxy derivative with a smaller 2-alkoxy analog without recalibrating entire experimental workflows.
- [1] PubChem. 2-(Benzyloxy)propanamide, CID 344960 (XLogP3-AA = 0.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/344960 View Source
- [2] PubChem. (S)-(-)-2-Methoxypropionamide, CID 702824 (XLogP3-AA inferred). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/702824 View Source
- [3] PubChem. Lactamide, CID 95635. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/95635 View Source
- [4] Chemsrc. 7462-64-8: 2-phenylmethoxypropanamide (LogP = 1.77730). https://m.chemsrc.com/baike/416884.html View Source
